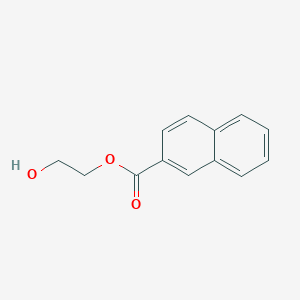

2-Hydroxyethyl naphthalene-2-carboxylate

CAS No.: 169260-84-8

Cat. No.: VC14177503

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169260-84-8 |

|---|---|

| Molecular Formula | C13H12O3 |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | 2-hydroxyethyl naphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C13H12O3/c14-7-8-16-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8H2 |

| Standard InChI Key | LTHCQJZAUWAZAM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)OCCO |

Introduction

Chemical Identity and Structural Characteristics

2-Hydroxyethyl naphthalene-2-carboxylate (chemical formula: ) is characterized by a naphthalene ring system substituted with a carboxylic acid ester group at the 2-position and a hydroxyethyl moiety. The molecular structure combines the aromatic rigidity of naphthalene with the flexibility of the hydroxyethyl chain, enabling unique physicochemical interactions.

Molecular Architecture

The compound’s backbone consists of a naphthalene ring (a fused bicyclic system of two benzene rings) with a carboxylate ester group (-COO-) at the 2-position. The ester is formed between naphthalene-2-carboxylic acid and ethylene glycol, resulting in a hydroxyethyl (-CHCHOH) side chain. This structure is corroborated by analogous naphthalenecarboxylic acid derivatives described in the literature .

Synthesis and Manufacturing Processes

The synthesis of 2-hydroxyethyl naphthalene-2-carboxylate typically involves esterification reactions between naphthalene-2-carboxylic acid and ethylene glycol, often catalyzed by acidic or enzymatic agents.

Conventional Esterification

A standard method employs Fischer esterification, where naphthalene-2-carboxylic acid is refluxed with excess ethylene glycol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic acyl substitution:

This method is widely used for ester synthesis but may require careful control of reaction conditions to avoid side reactions such as polymerization of ethylene glycol .

Advanced Catalytic Methods

Recent patents describe innovative approaches for synthesizing naphthalenecarboxylate derivatives. For example, the use of persulfate oxidants in aqueous alkaline media has been reported to facilitate the carboxylation and subsequent esterification of naphthalene derivatives . In one protocol, 6-isopropylnaphthalene-2-carboxylic acid is reacted with ammonium persulfate under controlled pH and temperature to yield hydroperoxy and hydroxy-substituted intermediates, which can be further functionalized into esters . Such methods highlight the potential for scalable and high-purity production of 2-hydroxyethyl naphthalene-2-carboxylate.

Physicochemical Properties

The physicochemical profile of 2-hydroxyethyl naphthalene-2-carboxylate is critical for its handling and application. Key properties include solubility, thermal stability, and crystallinity.

Solubility and Polarity

The compound is expected to exhibit moderate polarity due to the ester and hydroxyl groups. It is likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethanol, as observed in analogous naphthalenecarboxylates . Limited solubility in nonpolar solvents (e.g., hexane, chloroform) is anticipated, aligning with the behavior of structurally similar esters .

Thermal Stability and Melting Point

Differential scanning calorimetry (DSC) of related esters reveals melting points in the range of 160–210°C, depending on substitution patterns . For instance, 6-(2-hydroxy-2-propyl)naphthalene-2-carboxylic acid melts at 204–205°C , suggesting that 2-hydroxyethyl naphthalene-2-carboxylate may exhibit comparable thermal stability. Thermogravimetric analysis (TGA) would further elucidate decomposition thresholds, critical for processing in high-temperature applications.

Applications in Materials Science and Industry

Naphthalenecarboxylate esters find utility in diverse fields, from polymer production to specialty chemicals.

Polyester and Polymer Precursors

2-Hydroxyethyl naphthalene-2-carboxylate could serve as a monomer for high-performance polyesters. Polymers derived from hydroxynaphthoic acids are noted for their exceptional tensile strength and heat resistance, making them suitable for fibers and engineering plastics . For example, poly(6-hydroxynaphthalene-2-carboxylic acid) exhibits a glass transition temperature () exceeding 200°C, attributed to the rigid naphthalene backbone . Incorporating hydroxyethyl esters may enhance processability by introducing flexible spacers between aromatic units.

Dyes and Pigments

Naphthalenecarboxylates are precursors to azo dyes, which are widely used in textiles and coatings. The hydroxyl group in 2-hydroxyethyl naphthalene-2-carboxylate could participate in azo coupling reactions, forming chromophores with intense coloration . For instance, 3-hydroxy-2-naphthoic acid derivatives react with diazonium salts to yield dyes with strong absorbance in the visible spectrum . Similar reactivity is anticipated for the hydroxyethyl variant, expanding the palette of accessible dyes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume